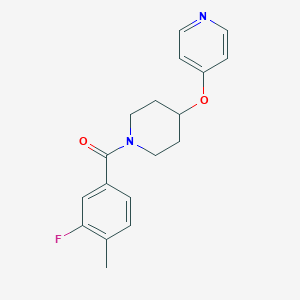
(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Docking and quantitative structure–activity relationship studies for similar compounds have been conducted .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a drug candidate . Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of new medications. Researchers are particularly interested in its potential applications in treating neurological disorders and psychiatric conditions due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Antimicrobial Agents
The compound has shown potential as an antimicrobial agent . Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogens. This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties.
Cancer Research
In cancer research, this compound is being explored for its anticancer properties . Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells is particularly noteworthy. Researchers are investigating its use in combination therapies to enhance the efficacy of existing cancer treatments and reduce side effects . Its role in inhibiting cancer cell proliferation and metastasis is also under active investigation.
Direcciones Futuras
The future directions for research on “(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” could include further exploration of its potential antimicrobial activity , as well as its potential applications in other areas of medicine . Further studies could also focus on improving the synthesis process and yield .
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13-2-3-14(12-17(13)19)18(22)21-10-6-16(7-11-21)23-15-4-8-20-9-5-15/h2-5,8-9,12,16H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAVCVCPYXWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

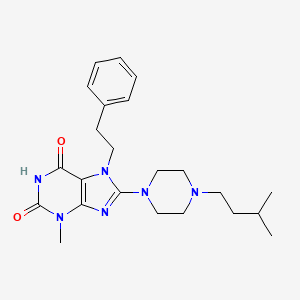

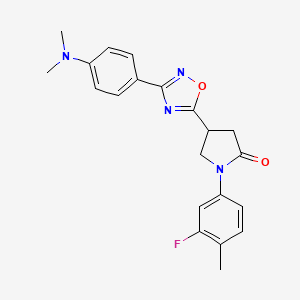
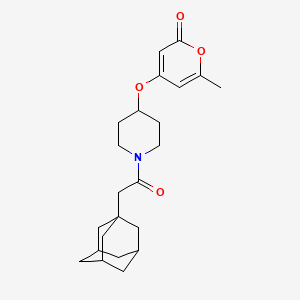
![N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2715178.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)
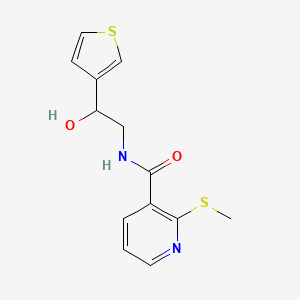
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)

![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)


